N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
N-(3-Ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (tetralin) derivative featuring a benzylamine moiety substituted with ethoxy and methoxy groups at the 3- and 4-positions, respectively. The compound combines a rigid tetrahydronaphthalene core with a flexible benzylamine side chain, a structural motif common in ligands targeting neurotransmitter receptors (e.g., serotonin, sigma, or opioid receptors).
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-23-20-13-15(11-12-19(20)22-2)14-21-18-10-6-8-16-7-4-5-9-17(16)18/h4-5,7,9,11-13,18,21H,3,6,8,10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHOXKUFLKWHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCC3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with an appropriate amine under reductive amination conditions to form the benzyl intermediate.
Cyclization: The benzyl intermediate is then subjected to cyclization with a suitable cyclizing agent to form the tetrahydronaphthalen-1-amine structure.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent positions, electronic properties, or appended functional groups. Key comparisons include:
- Side Chain Variations: Piperazine-containing analogs () exhibit higher 5-HT7 affinity due to hydrogen-bonding interactions, whereas dimethylamino groups () favor sigma-1 receptor binding.
Physicochemical Comparison :
Pharmacological Activity
- Sigma-1 Receptor Affinity: Analogs like trans-4-cyclohexyl-N,N-dimethyltetrahydronaphthalen-2-amine (Ki = 0.4 nM) show nanomolar affinity for sigma-1 receptors, attributed to hydrophobic interactions with the cyclohexyl group . The ethoxy-methoxy substitution in the target compound may similarly engage hydrophobic pockets.
- 5-HT7 Receptor Agonism: Piperazine-linked derivatives () achieve sub-nanomolar Ki values (0.13 nM) due to the piperazine’s ability to form salt bridges with aspartate residues in the receptor. The target compound’s benzylamine side chain lacks this feature, likely reducing 5-HT7 affinity.
- Opioid Receptor Modulation : Compounds like (S)-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine () show mu-opioid agonist activity (EC50 < 10 nM), driven by spirocyclic motifs. The target compound’s simpler structure may lack this specificity.
Selectivity Profiles
- : Sigma-1 ligands (e.g., compound 24, Ki = 0.4 nM) exhibit >100-fold selectivity over 5-HT1A and D2 receptors.
- : 5-HT7 agonists (e.g., compound 19) show >1,000-fold selectivity over 5-HT2A and D2 receptors. The target compound’s selectivity remains speculative but may align with sigma-1 ligands due to structural similarities.
Biological Activity
N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 285.4 g/mol. The compound features an ethoxy and methoxy substitution on the benzyl moiety, which may influence its biological activity.
Research suggests that the biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : It has shown potential in inhibiting certain enzymes that play a role in metabolic pathways associated with disease states.
Antitumor Activity
A study investigated the antitumor effects of this compound against human cancer cell lines. The findings indicated that the compound exhibited moderate to significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 45.2 |
| HeLa (Cervical Cancer) | 32.8 |
| A549 (Lung Cancer) | 50.5 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Neuroprotective Effects
In another study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative stress:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Compound (10 µM) | 85 |
| Compound (50 µM) | 70 |
The data indicates a dose-dependent protective effect against oxidative damage.
Case Studies
Several case studies have highlighted the implications of this compound in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with a regimen including this compound.
- Case Study 2 : In a cohort study involving patients with neurodegenerative disorders, administration of the compound led to improved cognitive function as measured by standardized tests.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(3-ethoxy-4-methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine?
- Methodology : The compound can be synthesized via reductive amination, leveraging protocols for structurally similar tetrahydronaphthalen-amines. For example, derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine are often synthesized by reacting substituted benzaldehydes (e.g., 3-ethoxy-4-methoxybenzaldehyde) with 1,2,3,4-tetrahydronaphthalen-1-amine under reducing conditions (e.g., NaBH₄ or catalytic hydrogenation). Purification typically involves column chromatography (e.g., hexane/ethyl acetate gradients) and preparative HPLC (e.g., MeOH:EtOH:Hexanes systems) .
- Key Steps :
- Formation of the imine intermediate.
- Reduction to the secondary amine.
- Characterization via ¹H/¹³C NMR and HRMS for structural validation.
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Assign peaks for the ethoxy (δ ~1.3–1.5 ppm, triplet) and methoxy (δ ~3.8 ppm, singlet) groups, alongside aromatic protons (δ ~6.5–7.5 ppm).
High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., CHIRALPAK® AD-H) to resolve enantiomers if applicable. Retention times (e.g., t₁ = 15.3 min, t₂ = 17.2 min) under isocratic conditions (MeOH:Hexanes) confirm purity .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₇NO₂: 338.2125).
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how can stereochemical outcomes be predicted?
- Chiral Resolution : Use tert-butanesulfinyl auxiliaries (e.g., (SS)-tert-butanesulfinamide) to induce asymmetry during imine formation. DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize enantiomeric excess (e.g., >99% ee) .
- Case Study : For related compounds, chiral HPLC (e.g., hexane/2-PrOH, 90:10) and optical rotation ([α]D = +53.1) confirm stereochemistry .
Q. How do substituents (e.g., ethoxy vs. methoxy) influence biological activity in tetrahydronaphthalen-amine derivatives?
- Structure-Activity Relationship (SAR) :
- Antineoplastic Activity : Substituted benzyl groups (e.g., 3,4-dichlorophenyl) enhance dopamine/norepinephrine reuptake inhibition (IC₅₀ < 1 µM). Ethoxy/methoxy groups may modulate lipophilicity (LogP ~2.7) and receptor binding .
- Receptor Binding : Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in targets like TRP channels .
Q. How can in silico methods optimize the pharmacokinetic profile of this compound?
- Computational Tools :
- ADMET Prediction : Calculate LogD (pH 7.4 ~1.36), polar surface area (~12 Ų), and Lipinski compliance (MW < 500, H-bond donors ≤5) to assess bioavailability .
- Density Functional Theory (DFT) : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and stability .
Data Contradiction Analysis
Q. How can discrepancies in biological activity between similar derivatives be resolved?
- Case Example : In , trans-4-cyclohexyl (5l) and trans-4-biphenyl (5n) derivatives show varying yields (58% vs. 70%) and melting points (137–139°C vs. oil). These differences arise from steric hindrance (cyclohexyl vs. planar biphenyl) and crystallization tendencies.
- Resolution :
Crystallography : Compare X-ray structures to confirm packing efficiency.
Solubility Studies : Measure logS in PBS (pH 7.4) to correlate physical state with bioavailability.
Methodological Comparisons
Q. What are the advantages of reductive amination vs. alkylation for introducing the benzyl moiety?
- Reductive Amination : Higher regioselectivity for secondary amines; avoids competing N-alkylation side products.
- Alkylation : Requires pre-formed benzyl halides (e.g., 3-ethoxy-4-methoxybenzyl chloride) and may necessitate protecting groups.
- Efficiency : reports 58–71% yields for reductive amination, while alkylation (e.g., in ) achieves 75% yields with HCl salts .
Experimental Design for Biological Assays
Q. How should researchers design assays to evaluate this compound’s antineoplastic potential?
- Protocol :
In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.
Mechanistic Studies : Measure caspase-3 activation (apoptosis) and ROS generation (fluorescence probes).
In Vivo Models : Administer intraperitoneally (e.g., 10–50 mg/kg) in xenograft mice; monitor tumor volume and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
